Spectroscopic Characterization of 2-(Pyrazin-2-yl)isoindoline: A Technical Guide
Spectroscopic Characterization of 2-(Pyrazin-2-yl)isoindoline: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 2-(Pyrazin-2-yl)isoindoline. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By analyzing the constituent pyrazine and isoindoline moieties and their electronic interactions, we present a detailed interpretation of the anticipated ¹H NMR, ¹³C NMR, IR, and MS data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this compound and its analogs. Standardized protocols for acquiring high-quality spectroscopic data are also detailed to ensure experimental reproducibility and integrity.
Introduction
2-(Pyrazin-2-yl)isoindoline is a unique heterocyclic compound that incorporates both a pyrazine and an isoindoline scaffold. Such hybrid molecules are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with their parent ring systems. The pyrazine ring is a key component in numerous pharmaceuticals, while the isoindoline core is a prevalent structural motif in a variety of biologically active compounds.
A thorough spectroscopic characterization is fundamental to confirming the structure and purity of a newly synthesized compound. This guide provides a predictive analysis of the spectroscopic data for 2-(Pyrazin-2-yl)isoindoline, serving as a valuable reference for its future synthesis and characterization. The predictions herein are based on the analysis of structurally related compounds and the fundamental principles of spectroscopic interpretation.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the accurate assignment of spectroscopic signals. The structure of 2-(Pyrazin-2-yl)isoindoline, along with the atom numbering scheme used throughout this guide, is presented below.
Figure 1: Molecular structure and atom numbering of 2-(Pyrazin-2-yl)isoindoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(Pyrazin-2-yl)isoindoline are discussed below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the isoindoline and pyrazine rings, as well as a characteristic singlet for the methylene protons of the isoindoline moiety. The electron-withdrawing nature of the pyrazine ring is anticipated to deshield the adjacent protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4, H-5 | 7.20 - 7.40 | Multiplet | 4H |
| H-3, H-6 | 7.40 - 7.60 | Multiplet | 4H |
| H-10, H-12, H-13 | 8.10 - 8.40 | Multiplet | 3H |
| H-7, H-8 | 4.90 - 5.10 | Singlet | 4H |
Table 1: Predicted ¹H NMR Data for 2-(Pyrazin-2-yl)isoindoline (in CDCl₃).
Interpretation:
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The four protons of the benzo group of the isoindoline ring (H-3, H-4, H-5, and H-6) are expected to appear as a complex multiplet in the aromatic region, likely between δ 7.20 and 7.60 ppm.
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The methylene protons (H-7 and H-8) of the isoindoline ring are chemically equivalent and are predicted to resonate as a sharp singlet between δ 4.90 and 5.10 ppm.
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The three protons on the pyrazine ring (H-10, H-12, and H-13) will be in the downfield region of the aromatic spectrum (δ 8.10 - 8.40 ppm) due to the deshielding effect of the two nitrogen atoms.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The influence of the nitrogen atoms in both rings will be evident in the chemical shifts of the adjacent carbons.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-7, C-8 | 50 - 55 |
| C-3a, C-7a | 135 - 140 |
| C-4, C-5 | 122 - 128 |
| C-3, C-6 | 128 - 132 |
| C-10, C-12, C-13 | 135 - 145 |
| C-14 | 150 - 155 |
| C-9a | 155 - 160 |
Table 2: Predicted ¹³C NMR Data for 2-(Pyrazin-2-yl)isoindoline (in CDCl₃).
Interpretation:
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The methylene carbons (C-7 and C-8) of the isoindoline ring are expected to appear in the upfield region, between δ 50 and 55 ppm.
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The aromatic carbons of the isoindoline benzene ring will resonate in the typical aromatic region (δ 122 - 140 ppm). The bridgehead carbons (C-3a and C-7a) are expected to be further downfield.
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The carbons of the pyrazine ring will be significantly deshielded, with the carbon atom directly attached to the isoindoline nitrogen (C-14) and the carbon between the two nitrogens (C-9a, if applicable depending on numbering) being the most downfield.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of 2-(Pyrazin-2-yl)isoindoline and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard[1].
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup: Insert the NMR tube into the spectrometer's probe.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm. For the ¹H NMR spectrum, perform signal integration to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 2-(Pyrazin-2-yl)isoindoline is expected to be characterized by absorptions corresponding to aromatic C-H stretching, aliphatic C-H stretching, and various C=C and C=N stretching vibrations within the heterocyclic rings.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3050 - 3150 | Aromatic C-H Stretch (Pyrazine & Isoindoline) | Medium |
| 2850 - 2960 | Aliphatic C-H Stretch (Isoindoline CH₂) | Medium |
| 1600 - 1650 | C=N Stretch (Pyrazine) | Medium to Strong |
| 1450 - 1580 | C=C Stretch (Aromatic Rings) | Medium to Strong |
| 1300 - 1380 | C-N Stretch (Aryl-Alkyl Amine) | Medium |
Table 3: Predicted Characteristic IR Absorption Bands for 2-(Pyrazin-2-yl)isoindoline.
Interpretation:
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The presence of both aromatic and aliphatic C-H bonds will be indicated by stretching vibrations just above and below 3000 cm⁻¹, respectively.
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The characteristic C=N stretching of the pyrazine ring is expected in the 1600-1650 cm⁻¹ region.
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Aromatic C=C stretching vibrations from both the pyrazine and the isoindoline benzene ring will appear in the 1450-1580 cm⁻¹ range.
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The stretching vibration of the C-N bond connecting the pyrazine ring to the isoindoline nitrogen is anticipated to be in the 1300-1380 cm⁻¹ region.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
For solid samples, the potassium bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality IR spectra.
Step-by-Step Methodology:
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Sample Grinding: Grind a small amount (1-2 mg) of 2-(Pyrazin-2-yl)isoindoline into a fine powder using an agate mortar and pestle[2].
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Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently mix with the sample.
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Further Grinding: Thoroughly grind the mixture until it is a homogeneous, fine powder. This is crucial for minimizing light scattering and obtaining a high-quality spectrum.
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Pellet Pressing: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be collected prior to sample analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.
Predicted Mass Spectrum and Fragmentation Pattern
Using electron ionization (EI), the molecular ion peak (M⁺˙) is expected to be observed, confirming the molecular weight of 2-(Pyrazin-2-yl)isoindoline (C₁₂H₁₁N₃, MW = 197.24 g/mol ). The fragmentation pattern will likely be dominated by cleavages that lead to stable aromatic cations.
| m/z | Proposed Fragment | Significance |
| 197 | [C₁₂H₁₁N₃]⁺˙ | Molecular Ion (M⁺˙) |
| 118 | [C₈H₈N]⁺ | Isoindoline Cation |
| 79 | [C₄H₃N₂]⁺ | Pyrazinyl Cation |
Table 4: Predicted Key Fragments in the EI Mass Spectrum of 2-(Pyrazin-2-yl)isoindoline.
Proposed Fragmentation Pathway:
Figure 3: Proposed primary fragmentation pathway for 2-(Pyrazin-2-yl)isoindoline under EI-MS.
Interpretation:
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The most prominent fragmentation is expected to be the cleavage of the C-N bond between the pyrazine and isoindoline rings. This can result in two primary fragmentation pathways:
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Formation of the stable isoindoline cation at m/z 118 and a pyrazinyl radical.
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Formation of the pyrazinyl cation at m/z 79 and an isoindoline radical.
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The relative intensities of these fragment ions will depend on their respective stabilities.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a standard technique for the analysis of volatile and thermally stable organic compounds.
Step-by-Step Methodology:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.
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Vaporization: Heat the sample to ensure it is in the gas phase before entering the ion source.
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Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation[3].
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Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
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Detection: Detect the separated ions to generate the mass spectrum.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 2-(Pyrazin-2-yl)isoindoline. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive analytical framework for researchers working with this compound. The provided standardized experimental protocols are designed to ensure the acquisition of high-quality, reproducible data, which is essential for the rigorous scientific validation of novel chemical entities. This document serves as a foundational reference for the synthesis, identification, and further investigation of 2-(Pyrazin-2-yl)isoindoline and its derivatives in the fields of medicinal chemistry and materials science.
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